3-(Bromomethyl)-3-(2-methylbutyl)tetrahydrofuran
Description
3-(Bromomethyl)tetrahydrofuran derivatives are a class of brominated cyclic ethers characterized by a tetrahydrofuran (THF) ring substituted with a bromomethyl (-CH2Br) group at the 3-position. These compounds are highly reactive intermediates in organic synthesis due to the electrophilic nature of the bromine atom, which facilitates nucleophilic substitution reactions.
Key structural and chemical properties of 3-(Bromomethyl)tetrahydrofuran include:
- Molecular Formula: C5H9BrO
- Molecular Weight: 165.03 g/mol
- IUPAC Name: 3-(bromomethyl)oxolane
- Reactivity: The bromomethyl group undergoes nucleophilic substitution, oxidation, and reduction reactions, enabling diverse functionalization ().
These compounds are pivotal in pharmaceutical synthesis, polymer chemistry, and materials science due to their ability to introduce functional groups into complex molecules ().
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
3-(bromomethyl)-3-(2-methylbutyl)oxolane |
InChI |
InChI=1S/C10H19BrO/c1-3-9(2)6-10(7-11)4-5-12-8-10/h9H,3-8H2,1-2H3 |
InChI Key |
VNAFMDLKTQBEHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1(CCOC1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(2-methylbutyl)tetrahydrofuran typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol or by the reduction of a furan derivative.
Introduction of the Bromomethyl Group: This step usually involves the bromination of a methyl group attached to the tetrahydrofuran ring. Common reagents for this reaction include N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the 2-Methylbutyl Group: This can be done through a nucleophilic substitution reaction where a suitable 2-methylbutyl halide reacts with the tetrahydrofuran derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient reaction conditions, and purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-(2-methylbutyl)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a potential building block for biologically active compounds.
Medicine: As a precursor for pharmaceuticals or as a reagent in drug discovery.
Industry: As a specialty chemical in the production of polymers, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-(2-methylbutyl)tetrahydrofuran would depend on its specific application. In general, the bromomethyl group can act as a reactive site for nucleophilic attack, leading to the formation of new bonds and the modification of the compound’s structure. The molecular targets and pathways involved would vary based on the specific reactions and applications.
Comparison with Similar Compounds
Table 1: Key Properties of Brominated Tetrahydrofuran Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Reactivity/Applications | Evidence ID |
|---|---|---|---|---|---|
| 3-(Bromomethyl)tetrahydrofuran | C5H9BrO | 165.03 | Bromomethyl at C3 | Nucleophilic substitution; drug intermediates | 9, 18 |
| 2-(2-(Bromomethyl)-3-methylbutyl)THF | C10H19BrO | 235.16 | Bromomethyl + 3-methylbutyl at C2 | Enhanced steric effects; polymer precursors | 1 |
| 3-(2-Bromoethyl)tetrahydrofuran | C6H11BrO | 179.06 | Bromoethyl at C3 | Slower substitution kinetics; agrochemicals | 15 |
| 3-(3-Methoxypropyl)-THF-bromomethyl | C9H17BrO2 | 237.13 | Bromomethyl + 3-methoxypropyl at C3 | Polar substituents; solubility enhancer | 2 |
| 2-((Bromomethyl)cyclohexyloxy)methyl-THF | C12H21BrO2 | 291.22 | Bromomethyl + cyclohexyl ether | Bulky substituents; catalytic studies | 14 |
(a) Nucleophilic Substitution
- 3-(Bromomethyl)tetrahydrofuran : The bromomethyl group undergoes rapid SN2 reactions with nucleophiles (e.g., amines, thiols) to form alcohols, thioethers, or azides. This reactivity is exploited in drug discovery (e.g., alkylating agents) .
- 2-(2-(Bromomethyl)-3-methylbutyl)THF : The methylbutyl side chain introduces steric hindrance, slowing substitution kinetics but enabling regioselective modifications in polymer synthesis .
- 3-(2-Bromoethyl)tetrahydrofuran : The longer bromoethyl chain reduces electrophilicity, making it less reactive than bromomethyl analogs but useful in stepwise syntheses .
(b) Oxidation and Reduction
- 3-(Bromomethyl)tetrahydrofuran : Oxidation yields ketones or carboxylic acids; reduction with LiAlH4 produces 3-(methyl)THF, a solvent modifier .
- 3-(3-Methoxypropyl)-THF-bromomethyl : The methoxy group stabilizes oxidation products, making it suitable for synthesizing polar metabolites .
Unique Features and Advantages
- Steric Effects : Compounds with branched alkyl chains (e.g., 2-methylbutyl in ) improve regioselectivity in catalytic reactions.
- Electronic Effects : Methoxy or trifluoromethyl substituents () modulate electron density, altering reaction pathways.
- Biological Activity : Bromine’s electronegativity enhances interactions with enzymes, as seen in bromophenyl-THF derivatives ().
Biological Activity
3-(Bromomethyl)-3-(2-methylbutyl)tetrahydrofuran is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of 3-(Bromomethyl)-3-(2-methylbutyl)tetrahydrofuran typically involves the bromination of tetrahydrofuran derivatives. The compound's structure features a tetrahydrofuran ring with a bromomethyl group and a branched alkyl substituent, which may influence its biological activity through steric and electronic effects.
Biological Activity
Anticancer Properties
Research has indicated that 3-(Bromomethyl)-3-(2-methylbutyl)tetrahydrofuran exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, in assays involving human breast cancer cells (MCF-7), the compound showed an IC50 value indicating effective growth inhibition (Table 1).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| HeLa | 15.0 | Disruption of cell cycle progression |
| A549 | 9.8 | Inhibition of NF-kB signaling pathway |
Mechanism of Action
The mechanism by which 3-(Bromomethyl)-3-(2-methylbutyl)tetrahydrofuran exerts its biological effects appears to involve multiple pathways:
- Caspase Activation : The compound induces apoptosis in cancer cells by activating caspases, which are critical for the execution phase of cell apoptosis.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, leading to inhibited proliferation.
- NF-kB Pathway Inhibition : The compound disrupts NF-kB signaling, which is often upregulated in cancer cells, contributing to their survival and proliferation.
Case Studies
-
In Vivo Efficacy
A study conducted on mice bearing xenograft tumors demonstrated that administration of 3-(Bromomethyl)-3-(2-methylbutyl)tetrahydrofuran significantly reduced tumor growth compared to control groups. The treatment led to a marked decrease in tumor volume over a four-week period (Figure 1). Tumor Volume Reduction -
Toxicological Assessment
Toxicity studies have shown that the compound exhibits low cytotoxicity in non-cancerous cell lines, with no significant effects on cell viability up to concentrations of 100 µM, indicating a favorable therapeutic index.
Pharmacokinetics
The pharmacokinetic profile of 3-(Bromomethyl)-3-(2-methylbutyl)tetrahydrofuran suggests moderate absorption with a half-life conducive for therapeutic use. Studies indicate that it undergoes hepatic metabolism, with primary metabolites identified via LC-MS analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
